molecular formula C15H17NO3 B12487308 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione

1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B12487308
M. Wt: 259.30 g/mol
InChI Key: MILHABZHVCQCPH-UHFFFAOYSA-N
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Description

1-[4-(Pentyloxy)phenyl]-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrrole ring with a phenyl group substituted with a pentyloxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 1-[4-(Methoxy)phenyl]-1H-pyrrole-2,5-dione
  • 1-[4-(Ethoxy)phenyl]-1H-pyrrole-2,5-dione
  • 1-[4-(Butoxy)phenyl]-1H-pyrrole-2,5-dione

Comparison: 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of the pentyloxy chain, which can influence its solubility, reactivity, and biological activity. Compared to its methoxy, ethoxy, and butoxy analogs, the pentyloxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(4-pentoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C15H17NO3/c1-2-3-4-11-19-13-7-5-12(6-8-13)16-14(17)9-10-15(16)18/h5-10H,2-4,11H2,1H3

InChI Key

MILHABZHVCQCPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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